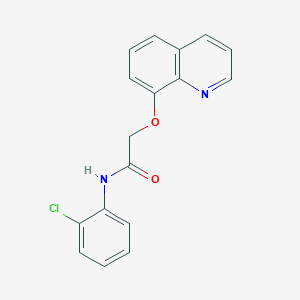
Acetamide, N-(2-chlorophenyl)-2-(8-quinolinyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group and a quinolin-8-yloxy group linked by an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorophenylamine with chloroacetyl chloride to form 2-chlorophenyl chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 8-hydroxyquinoline in the presence of a base such as potassium carbonate to yield N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce simpler amides or amines.
Aplicaciones Científicas De Investigación
N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-BROMOPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE: Similar structure but with a bromine atom instead of chlorine.
N-(2-FLUOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-CHLOROPHENYL)-2-(QUINOLIN-8-YLOXY)ACETAMIDE is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can make it more suitable for certain applications compared to its analogs.
Propiedades
Número CAS |
867257-77-0 |
|---|---|
Fórmula molecular |
C17H13ClN2O2 |
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
N-(2-chlorophenyl)-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C17H13ClN2O2/c18-13-7-1-2-8-14(13)20-16(21)11-22-15-9-3-5-12-6-4-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Clave InChI |
QREUWESLZOLMFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


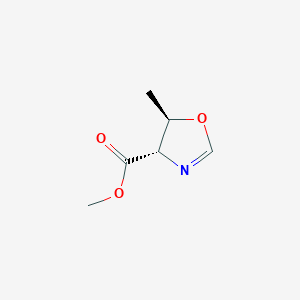
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
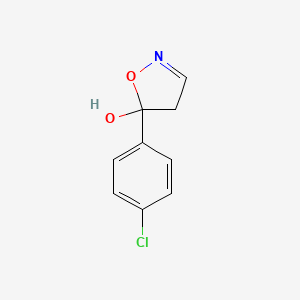
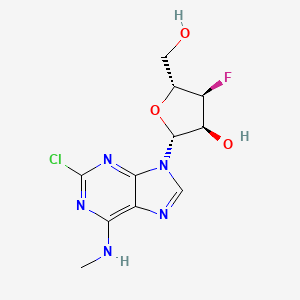
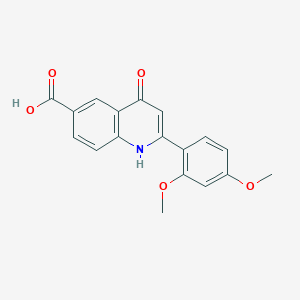
![6-Quinolinamine, N-[(4-bromophenyl)methylene]-](/img/structure/B15211361.png)
![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
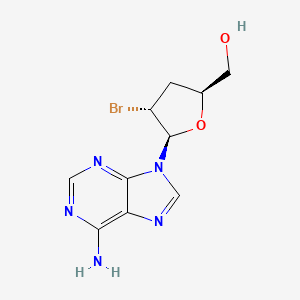

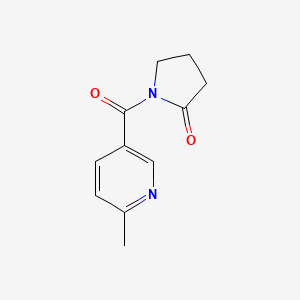
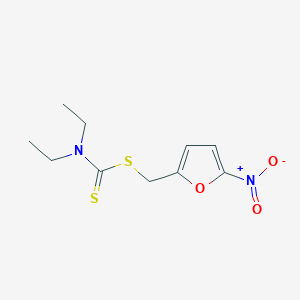
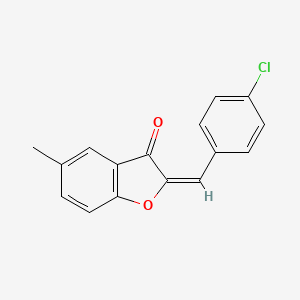
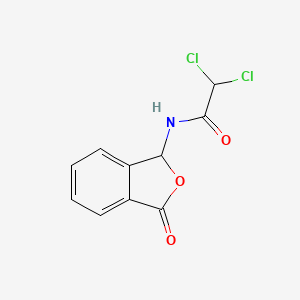
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
